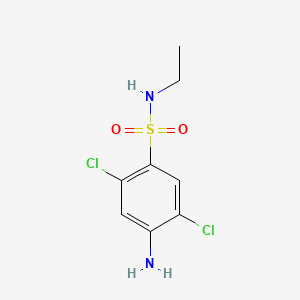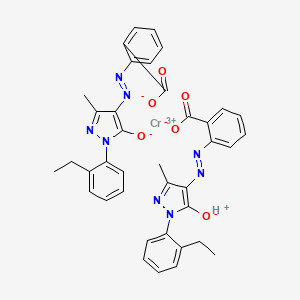
5-Nitrofurfuryl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitrofurfuryl acetate is an organic compound with the molecular formula C7H7NO5. It is a derivative of furfural, a compound derived from agricultural byproducts like corncobs and oat hulls. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Nitrofurfuryl acetate can be synthesized through the nitration of furfuryl acetate. One common method involves the reaction of furfuryl acetate with nitric acid in the presence of acetic anhydride. The reaction is typically carried out at room temperature for about one hour. The reaction mixture is then poured into ice water, and the pH is adjusted to 6-7 using a sodium hydroxide solution. The product is extracted using dichloromethane and dried over anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitrofurfuryl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 5-aminofurfuryl acetate.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
5-Aminofurfuryl acetate: Formed through the reduction of the nitro group.
Various substituted furfuryl acetates: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
5-Nitrofurfuryl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in treating bacterial infections and as an antiprotozoal agent.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Nitrofurfuryl acetate involves the reduction of the nitro group to reactive intermediates within bacterial cells. These intermediates interact with ribosomal proteins, DNA, and other macromolecules, disrupting essential cellular processes. The compound also affects pyruvate metabolism, further inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibacterial agent.
Nifuroxazide: Used to treat intestinal infections.
Furazolidine: An antiprotozoal and antibacterial agent.
Uniqueness
5-Nitrofurfuryl acetate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit strong antibacterial properties
Propriétés
| 5407-68-1 | |
Formule moléculaire |
C7H7NO5 |
Poids moléculaire |
185.13 g/mol |
Nom IUPAC |
(5-nitrofuran-2-yl)methyl acetate |
InChI |
InChI=1S/C7H7NO5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3 |
Clé InChI |
PCMLAOQXILPCIL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=CC=C(O1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)



![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)
